molecular formula C17H9BrF3N5OS B11525185 N-(5-bromopyridin-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(5-bromopyridin-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11525185
M. Wt: 468.3 g/mol
InChI Key: YOQUDXYKEKRFSJ-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 5-bromopyridine, thiophene, and trifluoromethyl-containing reagents. The key steps may involve:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromopyridinyl and thiophenyl groups: These groups can be introduced through substitution reactions.

    Carboxamide formation:

Industrial Production Methods

Industrial production methods for such complex compounds typically involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The bromopyridinyl and thiophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can lead to a variety of substituted analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.

    Medicine: The compound could be explored for its therapeutic potential in treating diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents. Examples include:

  • N-(5-chloropyridin-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
  • N-(5-fluoropyridin-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Uniqueness

The uniqueness of N-(5-bromopyridin-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the bromopyridinyl group, for example, may confer unique binding properties or reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H9BrF3N5OS

Molecular Weight

468.3 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H9BrF3N5OS/c18-9-3-4-14(22-8-9)24-16(27)11-7-15-23-10(12-2-1-5-28-12)6-13(17(19,20)21)26(15)25-11/h1-8H,(H,22,24,27)

InChI Key

YOQUDXYKEKRFSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=NC=C(C=C4)Br

Origin of Product

United States

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